Diaminofluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

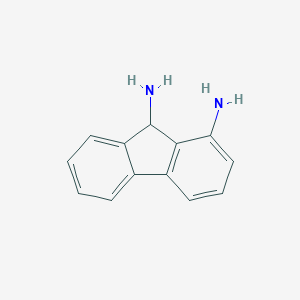

Diaminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dye Synthesis

DAF is widely utilized in the production of dyes and pigments due to its ability to form stable chromophores. The compound serves as a precursor for synthesizing various dye structures, which are essential in textiles and coatings.

- Synthesis of Dyes : DAF can be chemically modified to produce a range of azo dyes, which are characterized by their vibrant colors and stability. This property is crucial for applications in the textile industry where colorfastness is required.

Biomedical Research

In biomedical research, DAF has been employed for its fluorescent properties and as a reagent in various assays.

- Fluorescent Probes : DAF is used as a fluorescent probe in cellular imaging and detection. Its ability to emit fluorescence upon oxidation makes it suitable for tracking biological processes within cells.

- Cytotoxicity Studies : Research has shown that DAF can be used to assess cytotoxic effects on liver cell lines (e.g., HL-7702). Studies indicate that DAF, when combined with other compounds, can mitigate cytotoxicity induced by harmful agents such as D-galactosamine .

Material Science

DAF's chemical properties make it a valuable component in material science, particularly in the development of polymers and advanced materials.

- Polymer Production : DAF can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its use in creating composite materials has been explored, showing potential for applications in electronics and coatings.

- Electroluminescent Materials : The compound is also investigated for its application in electroluminescent devices, where it contributes to the light-emitting properties of the materials used.

Environmental Applications

DAF has been studied for its potential role in environmental applications, particularly in bioremediation and waste treatment.

- Biodegradation Studies : Research indicates that certain fungi can oxidize DAF, suggesting its potential use in bioremediation processes where toxic compounds are broken down by microbial activity .

- Catalytic Applications : The compound has been examined for its catalytic properties in various chemical reactions, including those involving organic pollutants. Its ability to facilitate oxidation reactions positions it as a candidate for environmental cleanup strategies.

Case Study 1: Cytotoxicity Assessment

A study investigated the protective effects of DAF against cytotoxicity induced by D-galactosamine on human liver cells (HL-7702). Results indicated that DAF could reduce cell death rates when used alongside other protective agents, demonstrating its potential therapeutic applications .

Case Study 2: Dye Production

Research focused on synthesizing azo dyes from DAF derivatives showed promising results in terms of color intensity and stability. The process involved coupling DAF with diazonium salts to produce a series of novel dyes suitable for textile applications .

Propriétés

Numéro CAS |

15824-95-0 |

|---|---|

Formule moléculaire |

C13H12N2 |

Poids moléculaire |

196.25 g/mol |

Nom IUPAC |

9H-fluorene-1,9-diamine |

InChI |

InChI=1S/C13H12N2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13H,14-15H2 |

Clé InChI |

SKKKJNPBIGQNEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |

SMILES canonique |

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |

Key on ui other cas no. |

15824-95-0 |

Synonymes |

1,9-Diamino-9H-fluorene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.